molecular formula C19H14N4OS B11020102 N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11020102
M. Wt: 346.4 g/mol
InChI Key: IOEVCSMKLPIYDB-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a thiazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone.

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline carboxylic acid and the thiazole-pyridine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline or pyridine rings, potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the quinoline or pyridine rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is often studied for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to inhibit specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a pyridine ring at a different position.

    N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H14N4OS/c1-12-11-25-19(21-12)23-18(24)15-10-17(13-6-8-20-9-7-13)22-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,21,23,24)

InChI Key

IOEVCSMKLPIYDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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